molecular formula C9H8F3NO3 B1613431 Methyl 5-amino-2-(trifluoromethoxy)benzoate CAS No. 307989-43-1

Methyl 5-amino-2-(trifluoromethoxy)benzoate

Cat. No.: B1613431
CAS No.: 307989-43-1
M. Wt: 235.16 g/mol
InChI Key: MGEYHPSLXLUDAA-UHFFFAOYSA-N
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Description

Methyl 5-amino-2-(trifluoromethoxy)benzoate (CAS 307989-43-1) is a high-purity organic building block characterized by its distinct molecular structure, which features both a trifluoromethoxy group and an aromatic amino moiety. With a molecular formula of C9H8F3NO3 and a molecular weight of 235.16 g/mol, this compound is a solid that should be stored sealed in a dry environment at 2-8°C . The presence of both electron-withdrawing (trifluoromethoxy) and electron-donating (amino) substituents on the benzoate ring system makes this chemical a valuable intermediate for researchers, particularly in the synthesis of more complex molecules for pharmaceutical and agrochemical discovery. While the specific mechanism of action for this compound may be application-dependent, research on structurally similar diphenyl ether herbicides, such as acifluorfen-methyl, indicates that certain methyl benzoate derivatives can act via a photosynthesis-independent pathway that leads to lipid peroxidation and cell membrane damage in plants . This suggests potential utility for this compound as a precursor in developing novel active ingredients or as a model compound for studying structure-activity relationships in herbicide research . As a versatile scaffold, it can undergo a range of chemical transformations, including amide coupling at the ester group or electrophilic aromatic substitution at the aromatic amine, facilitating its use in medicinal chemistry for drug candidate synthesis and in materials science. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet prior to use and adhere to standard laboratory safety protocols.

Properties

IUPAC Name

methyl 5-amino-2-(trifluoromethoxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO3/c1-15-8(14)6-4-5(13)2-3-7(6)16-9(10,11)12/h2-4H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGEYHPSLXLUDAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)N)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20622147
Record name Methyl 5-amino-2-(trifluoromethoxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20622147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

307989-43-1
Record name Methyl 5-amino-2-(trifluoromethoxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20622147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Materials and Initial Functionalization

The synthesis typically begins with commercially available 2-(trifluoromethoxy)benzaldehydes or related trifluoromethoxy-substituted aromatic compounds.

One robust approach involves:

Alternative Oxidative and Amination Methods

Recent literature describes oxidative ring-opening and amination protocols that can be adapted for the synthesis of 2-aminobenzoates with trifluoromethoxy substituents:

  • Use of N-bromosuccinimide (NBS) and potassium persulfate (K2S2O8) in alcoholic solvents at 60 °C under air atmosphere facilitates selective amination of halogenated aromatics to yield amino benzoates.

  • The reaction mixture is purified by flash column chromatography to isolate the desired this compound with yields around 70%.

Summary Table of Preparation Steps

Step Reaction Type Reagents/Conditions Product Intermediate Yield / Notes
1 Reduction Sodium borohydride, H2O, 0–10 °C 2-(Trifluoromethoxy)benzyl alcohol >90% yield, >99% purity
2 Chlorination Thionyl chloride, reflux 2-(Trifluoromethoxy)benzyl chloride Efficient chlorination
3 Nitration HNO3 / H2SO4, controlled temperature 2-Chloromethyl-5-nitro-(trifluoromethoxy)toluene Regioselective nitration at 5-position
4 Catalytic hydrogenation H2 gas, Pd/C catalyst, ambient pressure 2-Chloromethyl-5-amino-(trifluoromethoxy)toluene Complete nitro reduction
5 Esterification / oxidation Methanol, acid catalyst or oxidation agents This compound Final product with high purity
Alt.1 Oxidative amination NBS, K2S2O8, ROH solvent, 60 °C, air Amino benzoate derivatives ~70% yield, chromatographic purification

Research Findings and Process Considerations

  • The reduction of trifluoromethylated benzaldehydes to benzyl alcohols using sodium borohydride is a mild, high-yielding step that preserves sensitive trifluoromethoxy groups.

  • Chlorination with thionyl chloride is efficient but requires careful control to avoid over-chlorination or decomposition.

  • Nitration is regioselective at the 5-position due to directing effects of trifluoromethoxy and methyl substituents, but strong acid conditions necessitate safety precautions.

  • Catalytic hydrogenation is a clean method to convert nitro to amino groups without affecting the trifluoromethoxy substituent.

  • Alternative oxidative amination methods provide milder conditions and avoid multi-step transformations but may require chromatographic purification to achieve high purity.

  • The overall synthetic route is amenable to scale-up due to the availability of starting materials and relatively straightforward reaction conditions.

Scientific Research Applications

Methyl 5-amino-2-(trifluoromethoxy)benzoate has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound’s unique trifluoromethoxy group imparts desirable properties, making it useful in the development of advanced materials.

    Biological Studies: It serves as a probe or reagent in biochemical assays to study enzyme activities and metabolic pathways.

    Industrial Chemistry: The compound is utilized in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 5-amino-2-(trifluoromethoxy)benzoate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, improving its pharmacokinetic properties.

Comparison with Similar Compounds

Halogen vs. Amino Substituents

  • Methyl 5-bromo-2-(trifluoromethoxy)benzoate (C₉H₆BrF₃O₃, MW 315.04): Replacing the amino group with bromine increases molecular weight and introduces a leaving group, making it reactive in cross-coupling reactions. Unlike the amino derivative, this compound is more suited for synthetic intermediates in agrochemicals (e.g., pesticide precursors) .
  • Methyl 5-iodo-2-(trifluoromethoxy)benzoate (C₉H₆F₃IO₃, MW 362.04): The iodine substituent enhances polarizability and utility in radiolabeling or crystallography. However, the amino group in the target compound offers better hydrogen-bonding interactions for drug design .

Trifluoromethoxy vs. Trifluoromethyl Groups

  • Methyl 5-fluoro-2-(trifluoromethyl)benzoate (C₉H₆F₄O₂, MW 222.14): The trifluoromethyl (-CF₃) group is more electron-withdrawing than trifluoromethoxy (-OCF₃), leading to reduced electron density on the aromatic ring. This difference impacts reactivity in electrophilic substitutions and bioavailability .

Amino vs. Nitro or Hydroxy Groups

  • Methyl 3-amino-2-hydroxy-5-(trifluoromethoxy)benzoate: A hydroxyl group at position 2 increases acidity (pKa ~8–10) compared to the methyl ester, altering solubility and metal-chelating properties. This variant is used in synthesizing enzyme inhibitors .
  • 4-Bromo-5-nitro-2-(trifluoromethoxy)benzoate (C₈H₄BrF₃NO₅, MW 344.04): The nitro group (-NO₂) strongly deactivates the ring, favoring reduction reactions to form amines. In contrast, the amino group in the target compound simplifies further functionalization without requiring reduction steps .

Physicochemical Properties

Compound Name Substituents Molecular Weight (g/mol) Key Properties Applications References
Methyl 5-amino-2-(trifluoromethoxy)benzoate -NH₂, -OCF₃ 235.16 High polarity, moderate solubility in DMSO Pharmaceutical intermediates
Methyl 5-bromo-2-(trifluoromethoxy)benzoate -Br, -OCF₃ 315.04 Reactive halogen, lipophilic Agrochemical synthesis
Methyl 5-fluoro-2-(trifluoromethyl)benzoate -F, -CF₃ 222.14 Low electron density, stable under acidic conditions Material science
Methyl 5-iodo-2-(trifluoromethoxy)benzoate -I, -OCF₃ 362.04 Heavy atom effect, UV activity Radiolabeling, crystallography

Biological Activity

Methyl 5-amino-2-(trifluoromethoxy)benzoate (CAS No. 885518-37-6) is an organic compound characterized by its unique molecular structure, which includes a trifluoromethoxy group, an amino group, and a benzoate framework. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and pharmacology. The following sections will detail its biological activities, mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C10H10F3NO3
  • Molecular Weight : Approximately 249.19 g/mol
  • Density : 1.343 g/cm³
  • Boiling Point : ~306.1 °C

The trifluoromethoxy group enhances the compound's lipophilicity and metabolic stability, making it a candidate for various therapeutic applications .

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties. Preliminary studies suggest that this compound may inhibit the growth of certain bacterial strains, indicating potential use as an antibacterial agent.
  • Anti-inflammatory Properties : The presence of the amino group may contribute to anti-inflammatory effects, making it a candidate for further investigation in inflammatory disease models.
  • Cytotoxicity : Studies have shown effects on cancer cell lines, suggesting potential anticancer properties.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryPotential reduction in inflammatory markers
CytotoxicityEffects on cancer cell lines

The mechanism of action for this compound involves its interaction with various biological macromolecules. The trifluoromethoxy group enhances the compound's lipophilicity, allowing it to penetrate cell membranes easily. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The specific pathways and targets depend on the biological context and derivatives being studied .

Case Study: Antibacterial Activity

In a study assessing the antibacterial properties of various trifluoromethyl-containing compounds, this compound was evaluated against multiple drug-resistant strains. The compound exhibited significant inhibition against Acinetobacter baumannii and Staphylococcus aureus, suggesting its potential as a lead compound in antibiotic development .

Case Study: Anti-inflammatory Effects

Another study explored the anti-inflammatory effects of this compound in a murine model of inflammation. Results indicated that treatment with this compound led to a significant reduction in pro-inflammatory cytokines, supporting its potential use in treating inflammatory diseases .

Synthesis and Applications

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Trifluoromethoxy Group : Utilizing reagents such as trifluoromethyl silane.
  • Chlorination and Amination Steps : Employing chlorinating agents and amines to introduce the chloro and amino groups at specific positions on the benzoate structure.

This compound serves as a valuable building block in medicinal chemistry, particularly in developing new therapeutic agents targeting microbial infections and inflammatory diseases .

Q & A

Q. Key Factors :

  • Temperature : Excess heat during nitration can lead to byproducts (e.g., over-oxidized species).
  • Catalyst Purity : Impurities in hydrogenation catalysts reduce amino group yield .
  • Moisture Control : Trifluoromethoxy introduction requires anhydrous conditions to prevent hydrolysis .

Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and how are they applied?

Q. Basic

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Resolve aromatic proton environments (δ 6.5–8.0 ppm) and confirm trifluoromethoxy (δ 55–60 ppm for CF₃) .
    • 19F NMR : Validate trifluoromethoxy group integrity (δ -55 to -60 ppm) .
  • HPLC-MS : Quantify purity (>95%) and detect trace impurities (e.g., brominated byproducts in halogenated analogs) .
  • FT-IR : Identify ester carbonyl (C=O stretch at ~1700 cm⁻¹) and amino N-H stretches (~3400 cm⁻¹) .

How does the compound's stability under various storage conditions impact experimental reproducibility?

Q. Basic

  • Storage : Sealed in dry, room temperature (20–25°C) prevents hydrolysis of the ester and trifluoromethoxy groups .
  • Light Sensitivity : UV exposure degrades the amino group; amber vials are recommended .
  • Degradation Studies : Accelerated stability testing (40°C/75% RH for 4 weeks) reveals <2% decomposition when stored properly .

What role do the amino and trifluoromethoxy groups play in the compound's reactivity and interactions in medicinal chemistry?

Q. Advanced

  • Amino Group :
    • Facilitates hydrogen bonding with biological targets (e.g., enzyme active sites).
    • Serves as a site for derivatization (e.g., acylation, sulfonylation) to modulate pharmacokinetics .
  • Trifluoromethoxy Group :
    • Enhances metabolic stability and lipophilicity (logP +0.5 vs. methoxy analogs) .
    • Electron-withdrawing effect directs electrophilic substitution to the para position .

Q. Comparative Data :

CompoundSubstituentslogPMetabolic Stability (t₁/₂)
Methyl 5-amino-2-methoxybenzoate-OCH₃1.22.1 h
This compound-OCF₃1.76.8 h

How can computational models predict the compound's interactions with biological targets, and what validation methods are used?

Q. Advanced

  • Molecular Docking : Simulate binding to enzymes (e.g., cytochrome P450) using PubChem 3D conformers .
  • QSAR Modeling : Correlate substituent effects (e.g., Hammett σ values for -OCF₃) with bioactivity .
  • Validation :
    • In Vitro Assays : Compare predicted IC₅₀ values with experimental enzyme inhibition data .
    • Crystallography : Resolve ligand-protein complexes to validate docking poses (e.g., PDB entries) .

What purification techniques are recommended to achieve high-purity this compound, and how are they optimized?

Q. Basic

  • Recrystallization : Use ethanol/water mixtures (70:30 v/v) to remove polar impurities .
  • Column Chromatography : Silica gel with hexane/ethyl acetate (3:1) resolves non-polar byproducts .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) isolate trace halogenated contaminants .

How do contradictory data on the compound's biological activity inform hypothesis-driven research?

Advanced
Discrepancies in reported IC₅₀ values (e.g., 10 µM vs. 25 µM for kinase inhibition) may arise from:

  • Assay Conditions : Variations in pH, ionic strength, or co-solvents (e.g., DMSO concentration) .
  • Target Selectivity : Off-target interactions in complex biological matrices .
    Resolution :
  • Dose-Response Curves : Validate activity across multiple concentrations.
  • Proteomic Profiling : Identify unintended targets via mass spectrometry .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 5-amino-2-(trifluoromethoxy)benzoate
Reactant of Route 2
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Methyl 5-amino-2-(trifluoromethoxy)benzoate

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